

# Application Notes and Protocols for CP-96345 in In Vivo Pain Models

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## Compound of Interest

Compound Name: CP-96486

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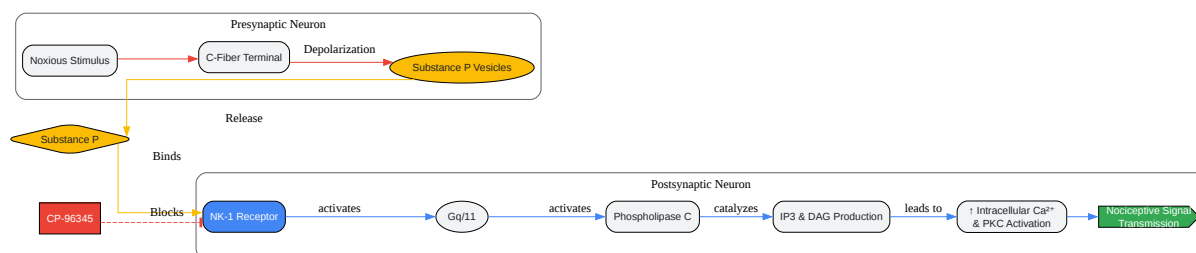
## Introduction

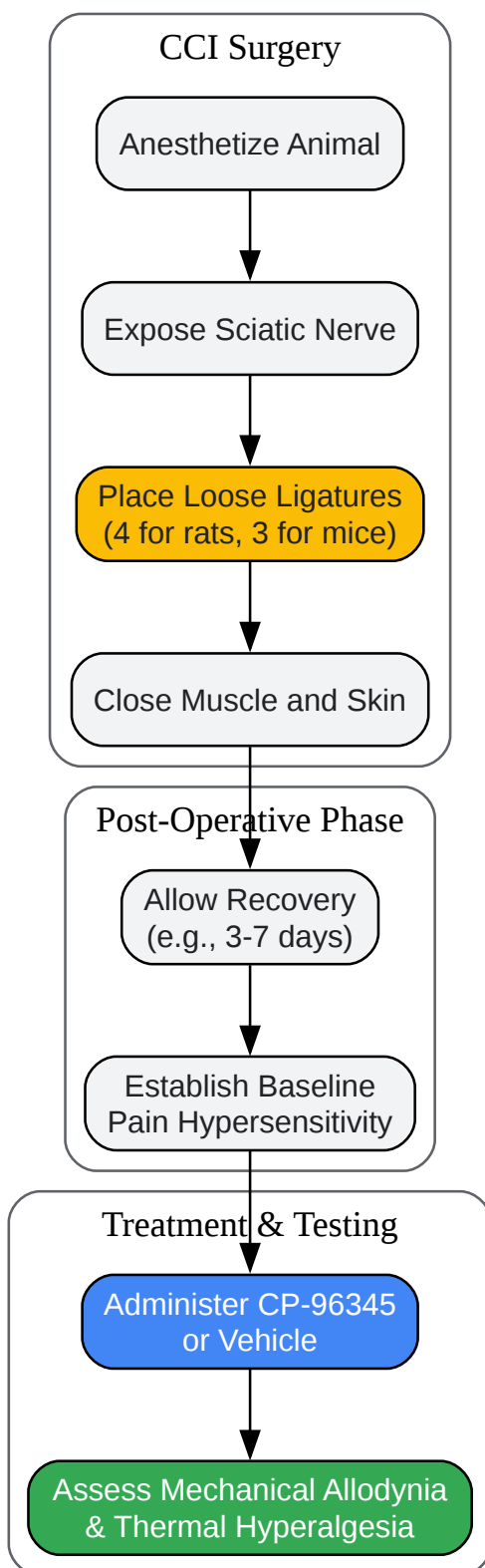
CP-96345 is a potent and selective non-peptide antagonist of the substance P (SP) neurokinin-1 (NK-1) receptor.[1][2] Substance P is a neuropeptide implicated in the transmission of pain signals and neurogenic inflammation.[1][3][4] By blocking the binding of substance P to its receptor, CP-96345 offers a valuable tool for investigating the role of the SP/NK-1 pathway in various pain states. These application notes provide detailed protocols for utilizing CP-96345 in established in vivo models of inflammatory and neuropathic pain.

## Mechanism of Action

Substance P, released from the terminals of primary afferent C-fibers, binds to NK-1 receptors on postsynaptic neurons and other cells, leading to a cascade of intracellular events that contribute to nociceptive transmission and inflammation.[4] CP-96345 competitively and stereospecifically inhibits this interaction, thereby attenuating pain responses and neurogenic inflammation.[4]

Below is a diagram illustrating the signaling pathway of Substance P and the inhibitory action of CP-96345.





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## References

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